(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride
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Overview
Description
(1S,2R,4S)-Spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-amine;hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclo[2.2.1]heptane core, followed by the introduction of the spirocyclopropane moiety and the amine group. The final step involves the conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the bicyclic or spirocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine
- (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine;hydrobromide
Uniqueness
The hydrochloride salt form of (1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-amine is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical formulations and research applications.
Properties
IUPAC Name |
(1S,2R,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-8-5-6-1-2-7(8)9(6)3-4-9;/h6-8H,1-5,10H2;1H/t6-,7+,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDLVMKNEBJCEJ-HNPMAXIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C23CC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1C23CC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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